Namoxyrate

Descripción general

Descripción

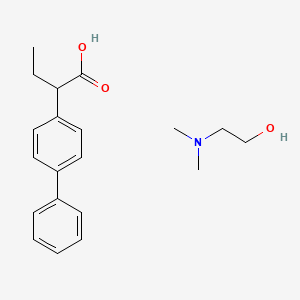

Namoxyrate es un compuesto químico conocido por sus propiedades analgésicas. Es una sal formada por ácido 2-(4-bifenil)butírico y dimetilaminoetanol. Este compuesto se disocia en medios acuosos, lo que permite determinar cuantitativamente la parte básica mediante cromatografía de gases .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Namoxyrate se sintetiza haciendo reaccionar ácido 2-(4-bifenil)butírico con dimetilaminoetanol. La reacción generalmente ocurre en un medio acuoso, donde los dos componentes forman una sal a través de una reacción ácido-base.

Métodos de Producción Industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando los mismos principios de reacción. El proceso se optimiza para garantizar un alto rendimiento y pureza del producto final. Las condiciones de reacción, como la temperatura, el pH y la concentración de los reactivos, se controlan cuidadosamente para lograr el resultado deseado.

Análisis De Reacciones Químicas

Tipos de Reacciones: Namoxyrate experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción también pueden ocurrir, particularmente en presencia de agentes reductores.

Sustitución: this compound puede participar en reacciones de sustitución, donde un grupo funcional se reemplaza por otro.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en reacciones de sustitución, dependiendo del producto deseado.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Namoxyrate has been studied for its potential therapeutic effects, particularly in relation to gastrointestinal health and iron metabolism. Notably, a double-blind comparison study assessed the effects of this compound against aspirin on gastric secretions, fecal blood loss, serum iron levels, and iron-binding capacity in healthy volunteers. The findings suggested that this compound could influence these parameters positively, indicating its potential role in managing conditions related to iron metabolism and gastrointestinal function .

Cancer Research

Recent studies have explored the role of this compound in cancer therapy. Its ability to modulate biological pathways involved in tumor growth presents a promising avenue for research. For instance, investigations into combination therapies involving this compound have shown potential in enhancing the efficacy of existing cancer treatments by targeting specific molecular pathways that contribute to tumor progression .

Enzyme Inhibition

This compound has demonstrated enzyme inhibitory properties, which can be leveraged in various biochemical applications. Its interaction with specific enzymes may lead to the development of new therapeutic agents aimed at diseases where enzyme dysregulation is a factor. This aspect is particularly relevant in drug design and development processes .

Antioxidant Properties

The antioxidant capabilities of this compound have also been a focal point of research. Studies indicate that it may help mitigate oxidative stress in biological systems, which is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Data Table: Summary of Applications

Case Study 1: Impact on Gastric Health

A clinical trial involving healthy volunteers investigated the effects of this compound compared to aspirin on various gastrointestinal parameters. The study concluded that this compound could be beneficial in managing gastric acidity and improving iron absorption without the adverse effects commonly associated with aspirin use.

Case Study 2: Cancer Combination Therapy

In a recent study focused on gliomas, researchers explored the application of this compound as part of a combination therapy regimen. The results indicated that when used alongside traditional chemotherapeutics, this compound enhanced the overall treatment efficacy by altering the tumor microenvironment, thereby reducing tumor growth rates.

Mecanismo De Acción

El mecanismo de acción de Namoxyrate implica su interacción con objetivos moleculares específicos en el cuerpo. Actúa principalmente sobre los receptores del dolor, bloqueando la transmisión de las señales del dolor. Los efectos del compuesto están mediados por su unión a estos receptores, lo que lleva a una reducción en la percepción del dolor.

Comparación Con Compuestos Similares

Namoxyrate es único en comparación con otros compuestos similares debido a su estructura química y propiedades específicas. Algunos compuestos similares incluyen:

Ácido 2-(4-bifenil)butírico: Comparte una estructura central similar pero carece del componente dimetilaminoetanol.

Dimetilaminoetanol: Un componente de this compound, pero con diferentes propiedades y aplicaciones.

This compound destaca por sus propiedades combinadas de ácido 2-(4-bifenil)butírico y dimetilaminoetanol, lo que lo convierte en un compuesto versátil con aplicaciones únicas en varios campos.

Actividad Biológica

Namoxyrate, a compound of interest in pharmacological research, has been studied for its biological activity, particularly in the context of its analgesic and cytotoxic properties. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, mechanisms of action, and potential therapeutic applications.

This compound is a nitroxyl donor, which means it can release nitroxyl (HNO) in biological systems. The biological activity of this compound is primarily attributed to its ability to modulate nitric oxide signaling pathways. Unlike nitric oxide (NO), which is commonly known for its role as a signaling molecule, nitroxyl has distinct effects that can influence pain perception and cellular responses.

Key Mechanisms

- Nitric Oxide Pathway Modulation : this compound activates soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP) in cells. This pathway is crucial for vasodilation and modulation of pain responses .

- Analgesic Effects : In animal models, this compound has demonstrated significant analgesic effects. Studies show that it can inhibit pain-like behaviors in mice through mechanisms involving cGMP/PKG signaling pathways and ATP-sensitive potassium channels .

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic properties against various cancer cell lines, although further research is required to elucidate the specific mechanisms involved.

Analgesic Activity

A series of experiments were conducted to assess the analgesic properties of this compound. The results indicated that:

- Dosing : A dose-dependent response was observed, with a notable analgesic effect at 3 mg/kg in pain models induced by acetic acid and formalin .

- Mechanistic Insights : The analgesic effects were linked to the activation of cGMP pathways, which are known to play a role in pain modulation.

Cytotoxic Activity

This compound's potential as an anti-cancer agent was evaluated through in vitro studies:

- Cell Lines Tested : Various human tumor cell lines were subjected to treatment with this compound to assess its cytotoxic effects.

- Results : Initial findings suggest that this compound may selectively induce apoptosis in cancer cells, indicating its potential utility in cancer therapy .

Data Table: Summary of Biological Activities

Case Studies

-

Case Study on Pain Management :

- In a controlled study involving mice, administration of this compound significantly reduced nociceptive responses compared to control groups. The study highlighted the role of cGMP signaling as a critical mediator in this process.

-

Exploratory Study on Cancer Cells :

- An exploratory study assessed the effects of this compound on breast cancer cell lines. The results indicated that treatment led to increased rates of apoptosis and reduced cell viability, suggesting potential applications in targeted cancer therapies.

Propiedades

IUPAC Name |

2-(dimethylamino)ethanol;2-(4-phenylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2.C4H11NO/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12;1-5(2)3-4-6/h3-11,15H,2H2,1H3,(H,17,18);6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUBSRMFCPAKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O.CN(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00924494 | |

| Record name | 2-([1,1'-Biphenyl]-4-yl)butanoic acid--2-(dimethylamino)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234-71-5 | |

| Record name | Namoxyrate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001234715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-([1,1'-Biphenyl]-4-yl)butanoic acid--2-(dimethylamino)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAMOXYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38IDB6L05D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.